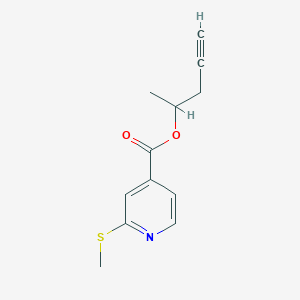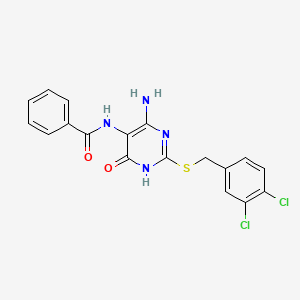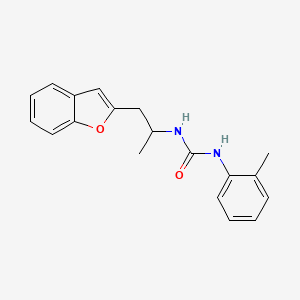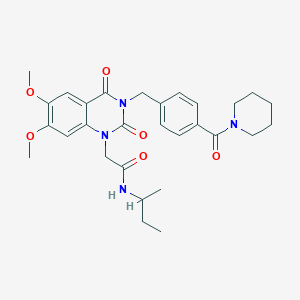
Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate, also known as P4MP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. P4MP is a pyridine-based molecule that contains a pent-4-yn-2-yl group and a methylsulfanyl group at the 2 and 4 positions, respectively.
科学的研究の応用
Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and chemical biology. Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate has been shown to exhibit potent inhibitory activity against several enzymes, including human carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can be useful in the treatment of several diseases, including Alzheimer's disease, glaucoma, and epilepsy.
作用機序
The mechanism of action of Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate involves the binding of the molecule to the active site of the enzyme, thereby inhibiting its activity. Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate has been shown to form strong hydrogen bonds with the amino acid residues in the active site of the enzyme, leading to its inhibition.
Biochemical and Physiological Effects:
Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate exhibits potent inhibitory activity against several enzymes, as discussed earlier. In addition, Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate has been shown to exhibit antioxidant activity, which can be useful in the treatment of several diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate has several advantages for lab experiments, including its high purity and yield, and its potent inhibitory activity against several enzymes. However, Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate also has some limitations, including its relatively high cost and its limited solubility in water.
将来の方向性
There are several future directions for the research on Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate. One potential direction is the development of Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate-based drugs for the treatment of diseases such as Alzheimer's disease, glaucoma, and epilepsy. Another potential direction is the study of the mechanism of action of Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate and its interaction with various enzymes. Furthermore, the synthesis of Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate derivatives with improved properties, such as increased solubility and potency, could also be an area of future research.
Conclusion:
In conclusion, Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate is a pyridine-based molecule that has gained significant attention in the scientific community due to its potential applications in various research areas. The synthesis of Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate is relatively simple, and the molecule exhibits potent inhibitory activity against several enzymes. Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate has potential applications in medicinal chemistry, drug discovery, and chemical biology. Further research on Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate could lead to the development of new drugs for the treatment of several diseases.
合成法
The synthesis of Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate involves the reaction of 2-chloro-4-methylsulfanylpyridine with pent-4-yn-2-ol in the presence of a base such as potassium carbonate. The reaction yields Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate as a yellow solid with a purity of over 95%. The synthesis method is relatively simple, and the yield of Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate is high, making it a useful compound for research purposes.
特性
IUPAC Name |
pent-4-yn-2-yl 2-methylsulfanylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-4-5-9(2)15-12(14)10-6-7-13-11(8-10)16-3/h1,6-9H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHFAVASFJGPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)OC(=O)C1=CC(=NC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2461349.png)
![5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole](/img/structure/B2461350.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2461352.png)
![2-[(2-chloroacetyl)-propan-2-ylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2461353.png)
![3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461355.png)
![2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2461356.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2461357.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2461358.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2461363.png)




